Cas no 183133-96-2 (Cabazitaxel)
카바지탁셀(Cabazitaxel)은 세미합성 탁산 유도체로, 미세소관 안정화 작용을 통해 항암 효과를 나타내는 화학요법제입니다. 기존 탁솔 계열 약물에 비해 다약제 내성 종양에도 효과적이며, 특히 전립선암 치료에서 두각을 나타냅니다. 카바지탁셀은 P-당단백질(P-glycoprotein)에 의한 약물 배출 저항 기전을 회피할 수 있는 구조적 특성을 지녀, 도세탁셀 치료 실패 사례에서도 임상적 유용성을 보입니다. 혈액-뇌 장벽 투과성이 낮아 신경독성 위험을 감소시킨 반면, 골수 억제 효과는 유의미하므로 주의 깊은 혈액학적 모니터링이 필요합니다.
Cabazitaxel structure
Product Name:Cabazitaxel
CAS 번호:183133-96-2
MF:C45H57NO14
메가와트:835.9324
MDL:MFCD18827611
CID:822671
PubChem ID:9854073
Update Time:2025-10-22
Cabazitaxel 화학적 및 물리적 성질
이름 및 식별자
-
- Cabazitaxel
- (1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-(acetyloxy)-15-{[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoyl]oxy}-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04'7]heptadec-13-en-2-ylbenzoate
- Cabazitaxelum
- Jevtana
- RPR116258A
- RPR-116258A
- Taxoid XRP6258
- TXD258
- XRP6258
- XRP-6258
- 1-hydroxy-7β,10β-dimethoxy-9-oxo-5β,20-epoxytax-11-ene-2α,4,13α-triyl 4-acetate 2-benzoate 13-[(2R,3S)-3-[[(tert-butoxy)carbonyl]amino]-2-hydroxy-3-phenylpropanoate]
- DEP cabazitaxel
- dimethoxydocetaxel
- TXD-258
- Cabazitaxel(XRP-6258)
- 7β, 10β-DiMethoxydocetaxel
- 7beta, 10beta-DiMethoxydocetaxel
- Cabazitaxel (This product is only available in Japan.)
- [2aR[2aalpha,4beta,4abeta,6beta,9alpha(2R,3S),11beta,12alpha,12aalpha,12balpha]
- Cabazitaxel impurty
- BCP27641
- [(1S,3R,4S,9S,10S,12R)-4-Acetyloxy-1-hydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]
- kabazitaxel
- CABAZITAXEL [MI]
- s3022
- 1-hydroxy-7,10-dimethoxy-9-oxo-5,20-epoxytax-11-ene-2,4,13-triyl 4-acetate 2-benzoate 13-((2R,3S)-3-(((tertbutoxy)carbonyl)amino)-2-hydroxy-3-phenylpropanoate)
- NSC794609
- D09755
- Cabazitaxel (Jevtana)
- (((tertbutoxy)carbonyl)amino)-2-hydroxy-3-phenylpropanoate1-hydroxy-7beta,10beta-dimethoxy-9-oxo-5beta,20-epoxytax-11-ene-2alpha,4,13alpha-triyl 4-acetate 2-benzoate 13-((2R,3S)-3-
- 183133-96-2
- NSC-761432
- GTPL6798
- Q412963
- Jevanta
- (2alpha,5beta,7beta,10beta,13alpha)-4-acetoxy-13-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-1-hydroxy-7,10-dimethoxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
- CHEMBL1201748
- (2alpha,5beta,7beta,10beta,13alpha)-4-acetoxy-13-({(2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl}oxy)-1-hydroxy-7,10-dimethoxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
- XRP6258;RPR-116258A;taxoid XRP6258
- CABAZITAXEL [WHO-DD]
- 1-HYDROXY-7beta,10beta-DIMETHOXY-9-OXO-5beta,20-EPOXYTAX-11-ENE-2alpha,4,13alpha-TRIYL 4-ACETATE 2-BENZOATE 13-((2R,3S)-3-(((TERT-BUTOXY)CARBONYL)AMINO)-2-HYDROXY-3-PHENYLPROPANOATE)
- TXD 258
- 1-HYDROXY-7.BETA.,10.BETA.-DIMETHOXY-9-OXO-5.BETA.,20-EPOXYTAX-11-ENE-2.ALPHA.,4,13.ALPHA.-TRIYL 4-ACETATE 2-BENZOATE 13-((2R,3S)-3-(((TERT-BUTOXY)CARBONYL)AMINO)-2-HYDROXY-3-PHENYLPROPANOATE)
- AB01273971-01
- CHEBI:63584
- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-12-yl benzoate
- (1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-(acetyloxy)-15-{[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoyl]oxy}-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0^{3,10}.0^{4,7}]heptadec-13-en-2-yl benzoate
- Jevtana (TN)
- J-011721
- NCGC00346704-03
- CABAZITAXEL [ORANGE BOOK]
- UNII-51F690397J
- CABAZITAXEL ACETONATE [JAN]
- CABAZITAXEL [MART.]
- DTXCID1093880
- L01CD04
- CABAZITAXEL [INN]
- NCGC00346704-01
- C45H57NO14
- CABAZITAXEL [EMA EPAR]
- EX-A838
- 1-hydroxy-7beta,10beta-dimethoxy-9-oxo-5beta,20-epoxytax-11-ene-2alpha,4,13alpha-triyl 4-acetate 2-benzoate 13-((2R,3S)-3-(((tertbutoxy)carbonyl)amino)-2-hydroxy-3-phenylpropanoate)
- AKOS032947285
- A12173
- DB06772
- Cabazitaxel (USAN/INN)
- SCHEMBL179674
- EN300-22232477
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-12-yl benzoate.
- MFCD18827611
- CS-0972
- C3390
- SR-01000941585-1
- (1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-(acetyloxy)-15-{[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoyl]oxy}-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0(3),(1)?.0?,?]heptadec-13-en-2-yl benzoate
- SR-01000941585
- RPR 116258A
- CABAZITAXEL [VANDF]
- AS-75355
- HY-15459
- cabazitaxel acetonate
- AB01273971_02
- BMQGVNUXMIRLCK-OAGWZNDDSA-N
- (2AR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,1
- Cabazitaxel [USAN:INN]
- XRP 6258
- 51F690397J
- J-519981
- Jevtana Kit
- NSC-794609
- Cabazitaxel Injection
- DTXSID40171389
- NSC761432
- Benzenepropanoic acid, beta-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)-
- CCG-270519
- 4-acetoxy-13-((3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-1-hydroxy-7,10-dimethoxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
- CABAZITAXEL [USAN]
- NSC 761432
- CABAZITAXEL (MART.)
-
- MDL: MFCD18827611
- 인치: 1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28?,29-,30?,32?,33?,34+,35-,37?,43+,44-,45+/m0/s1
- InChIKey: BMQGVNUXMIRLCK-RBHPMPBISA-N
- 미소: O1C([H])([H])[C@@]2(C1([H])C([H])([H])[C@@]([H])([C@@]1(C([H])([H])[H])C([C@@]([H])(C3=C(C([H])([H])[H])C([H])(C([H])([H])[C@](C3(C([H])([H])[H])C([H])([H])[H])(C([H])([C@]21[H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)O[H])OC(C([H])(C([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])O[H])=O)OC([H])([H])[H])=O)OC([H])([H])[H])OC(C([H])([H])[H])=O
계산된 속성
- 정밀분자량: 835.37800
- 동위원소 질량: 835.37790549 g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 3
- 수소 결합 수용체 수량: 14
- 중원자 수량: 60
- 회전 가능한 화학 키 수량: 15
- 복잡도: 1690
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 11
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 분자량: 835.9
- 소수점 매개변수 계산 참조값(XlogP): 2.7
- 토폴로지 분자 극성 표면적: 202
실험적 성질
- 색과 성상: No data available
- 밀도: 1.31
- 융해점: 180°C(lit.)
- 비등점: 870.7±65.0 °C at 760 mmHg
- 플래시 포인트: 480.4±34.3 °C
- 용해도: DMSO > 125 mg/ml
- PSA: 202.45000
- LogP: 4.95870
- 광학 활성: [α]/D -36 to -44°, c = 0.5 in methanol
Cabazitaxel 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H302-H361
- 경고성 성명: P201-P202-P264-P270-P280-P301+P312+P330-P308+P313-P405-P501
- 보안 지침: 24/25
- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Cabazitaxel 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-15459-10mM*1mLinDMSO |
Cabazitaxel |
183133-96-2 | 99.96% | 10mM*1mLinDMSO |
¥550 | 2023-07-26 | |
| MedChemExpress | HY-15459-10mg |
Cabazitaxel |
183133-96-2 | 99.92% | 10mg |
¥500 | 2024-05-25 | |
| MedChemExpress | HY-15459-50mg |
Cabazitaxel |
183133-96-2 | 99.92% | 50mg |
¥800 | 2024-05-25 | |
| MedChemExpress | HY-15459-100mg |
Cabazitaxel |
183133-96-2 | 99.92% | 100mg |
¥1500 | 2024-05-25 | |
| MedChemExpress | HY-15459-500mg |
Cabazitaxel |
183133-96-2 | 99.92% | 500mg |
¥4500 | 2024-05-25 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3390-25MG |
Cabazitaxel |
183133-96-2 | 98.0%(LC) | 25MG |
¥150.0 | 2022-07-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3390-100MG |
Cabazitaxel |
183133-96-2 | 98.0%(LC) | 100MG |
¥550.0 | 2022-07-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY274-5mg |
Cabazitaxel |
183133-96-2 | 98+% | 5mg |
373CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY274-10mg |
Cabazitaxel |
183133-96-2 | 98+% | 10mg |
634CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY274-50mg |
Cabazitaxel |
183133-96-2 | 98+% | 50mg |
637.0CNY | 2021-07-13 |
Cabazitaxel 공급 업체
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:183133-96-2)Cabazitaxel
주문 번호:sfd9452
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:35
가격 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
골드 회원
(CAS:183133-96-2)Cabazitaxel
주문 번호:A25044
인벤토리 상태:in Stock
재다:100mg/500mg
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 04:18
가격 ($):188.0/564.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:183133-96-2)Cabazitaxel
주문 번호:LE734;LE7758266
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 11:39
가격 ($):discuss personally
Email:18501500038@163.com
Cabazitaxel 관련 문헌
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043